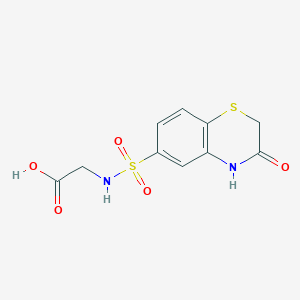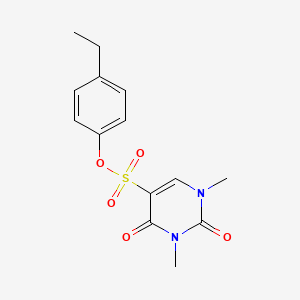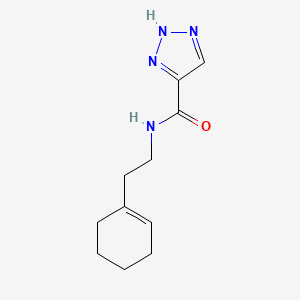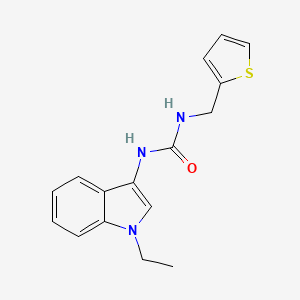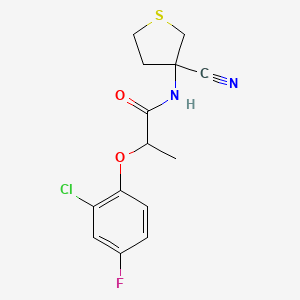
2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-YL)propanamide, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CF3 is a synthetic compound that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
Environmental Impact and Sorption Studies
Research on compounds with similar phenoxy and chloro-fluoro functionalities, like phenoxy herbicides, has been conducted to understand their environmental impact, particularly their sorption to soil and aquatic systems. Studies indicate that soil organic matter and iron oxides are significant sorbents for these compounds, affecting their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012).
Role in Food Additives and Nutraceuticals
Compounds with phenolic structures, such as chlorogenic acid, have been studied for their dual role as food additives and nutraceuticals. These compounds exhibit antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which can be beneficial in the treatment of metabolic syndrome and related disorders. Their antimicrobial properties also make them useful for food preservation (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Pharmacological Effects
The pharmacological review of chlorogenic acid and other phenolic compounds highlights their extensive health benefits, including hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. These compounds modulate lipid metabolism and glucose regulation, presenting potential therapeutic applications for metabolic disorders and chronic diseases (Naveed et al., 2018).
Aquatic Environment and Toxicity
Studies on the fate and behavior of certain phenolic compounds, like parabens, in aquatic environments have raised concerns about their potential toxicity and persistence. These compounds are ubiquitous in surface water and sediments, primarily due to their use in consumer products and continuous environmental introduction (Haman, Dauchy, Rosin, & Munoz, 2015).
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(3-cyanothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c1-9(20-12-3-2-10(16)6-11(12)15)13(19)18-14(7-17)4-5-21-8-14/h2-3,6,9H,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLIKWNXRMOYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCSC1)C#N)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2588029.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide](/img/structure/B2588030.png)

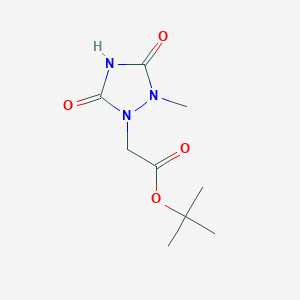
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2588037.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2588040.png)
![Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane](/img/structure/B2588041.png)
![7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2588042.png)

![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)
